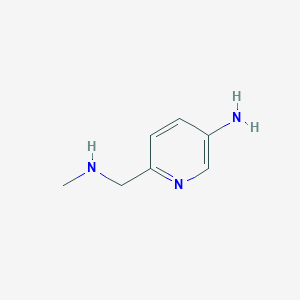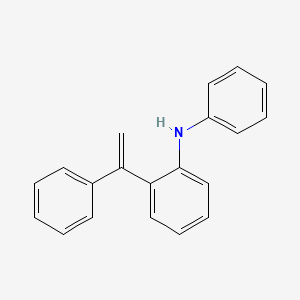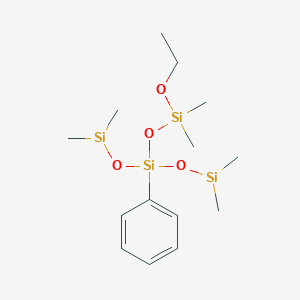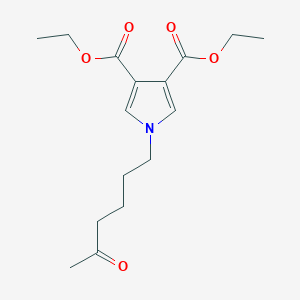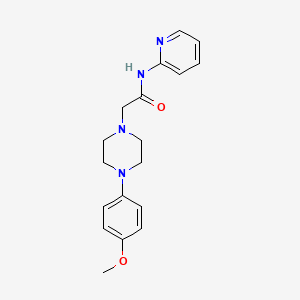![molecular formula C17H20N2O2 B14181935 N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide CAS No. 833456-03-4](/img/structure/B14181935.png)
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyridine ring, which is further connected to a methylpropanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyanoacetylation of amines, where various substituted aryl or heteryl amines are treated with alkyl cyanoacetates to yield the desired cyanoacetamide derivatives .
Analyse Des Réactions Chimiques
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound. The major products formed from these reactions can include various substituted pyridine derivatives and amides .
Applications De Recherche Scientifique
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds with potential biological activities . In biology and medicine, this compound has been studied for its potential as an inhibitor of specific molecular pathways, such as the FLT3-ITD and BCR-ABL pathways, which are involved in certain types of leukemia . Additionally, it has shown promise in antioxidant and anti-inflammatory activities .
Mécanisme D'action
The mechanism of action of N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are crucial in the development and progression of certain types of leukemia . By inhibiting these pathways, the compound can induce proapoptotic effects on leukemia cells, leading to their death and potentially reducing the progression of the disease.
Comparaison Avec Des Composés Similaires
N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and various pyridine derivatives . These compounds share structural similarities but may differ in their biological activities and mechanisms of action. For instance, while this compound is known for its inhibitory effects on specific leukemia pathways, other pyridine derivatives may exhibit different pharmacological properties, such as antimicrobial or anticancer activities .
Propriétés
Numéro CAS |
833456-03-4 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
N-[[6-(3-methoxyphenyl)pyridin-2-yl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)17(20)18-11-14-7-5-9-16(19-14)13-6-4-8-15(10-13)21-3/h4-10,12H,11H2,1-3H3,(H,18,20) |
Clé InChI |
RFVUXLHVZISRSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
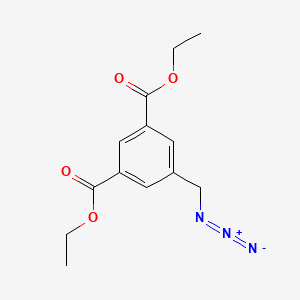
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
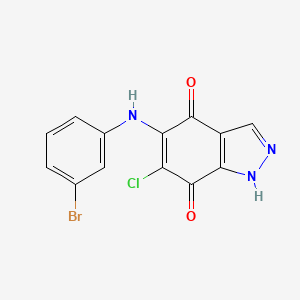
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)
![5-[(Benzyloxy)methyl]spiro[3.5]nonane](/img/structure/B14181880.png)

